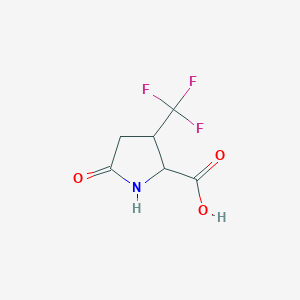

5-Oxo-3-(trifluoromethyl)pyrrolidine-2-carboxylic acid

Descripción general

Descripción

5-Oxo-3-(trifluoromethyl)pyrrolidine-2-carboxylic acid is a chemical compound characterized by the presence of a pyrrolidine ring substituted with a trifluoromethyl group and a carboxylic acid group.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-Oxo-3-(trifluoromethyl)pyrrolidine-2-carboxylic acid typically involves the construction of the pyrrolidine ring followed by the introduction of the trifluoromethyl group and the carboxylic acid functionality. One common approach is to start with a suitable precursor, such as a pyrrolidine derivative, and introduce the trifluoromethyl group through a nucleophilic substitution reaction. The carboxylic acid group can be introduced via oxidation or hydrolysis reactions .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques to ensure the final product meets the required specifications .

Análisis De Reacciones Químicas

Types of Reactions

5-Oxo-3-(trifluoromethyl)pyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to convert the carboxylic acid group to other functional groups, such as alcohols or aldehydes.

Substitution: The trifluoromethyl group can be substituted with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the carboxylic acid group can yield ketones or aldehydes, while substitution reactions can introduce a wide range of functional groups .

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

5-Oxo-3-(trifluoromethyl)pyrrolidine-2-carboxylic acid has been identified as a potential therapeutic agent due to its inhibitory effects on matrix metalloproteinases (MMPs), which are involved in various pathological conditions. The compound's applications include:

- Treatment of Inflammatory Diseases : It has shown promise in treating conditions such as rheumatoid arthritis and inflammatory bowel disease by inhibiting MMPs that contribute to tissue degradation and inflammation .

- Neurodegenerative Disorders : Research indicates that this compound may be beneficial in managing neurodegenerative diseases such as Alzheimer's and Parkinson's disease due to its ability to inhibit neuroinflammation .

- Cancer Therapy : The compound can be used in combination with other anticancer agents to enhance therapeutic efficacy against various cancers, including breast and lung cancer, by targeting MMPs that facilitate tumor invasion and metastasis .

Biochemical Research Applications

In biochemical research, this compound serves as a versatile tool for studying enzyme activity and cellular processes:

- Enzyme Inhibition Studies : The compound is utilized to investigate the role of MMPs in cellular signaling pathways, aiding in the understanding of their function in health and disease .

- Buffering Agent : It functions as an organic buffer in biological assays, providing stable pH conditions necessary for enzyme activity and other biochemical reactions .

Data Table: Summary of Applications

| Application Area | Specific Use Cases | Mechanism of Action |

|---|---|---|

| Pharmaceuticals | Rheumatoid arthritis, neurodegenerative diseases | Inhibition of MMPs, reducing inflammation |

| Cancer Therapy | Combination with cytotoxic drugs | Enhances efficacy against tumor invasion |

| Biochemical Research | Enzyme inhibition studies | Investigates MMP roles in cellular signaling |

| Organic Buffering Agent | Biological assays | Maintains stable pH for enzyme activity |

Case Study 1: Inhibition of MMPs in Rheumatoid Arthritis

A study demonstrated that this compound effectively inhibited MMP-13, leading to reduced joint inflammation and degradation of cartilage in animal models of rheumatoid arthritis. This suggests its potential as a therapeutic agent in managing this chronic condition .

Case Study 2: Neuroprotective Effects

Research published in a peer-reviewed journal highlighted the neuroprotective effects of this compound against oxidative stress-induced neuronal damage. The study found that treatment with this compound reduced markers of inflammation and apoptosis in neuronal cells, indicating its potential for treating neurodegenerative diseases .

Mecanismo De Acción

The mechanism of action of 5-Oxo-3-(trifluoromethyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological activity .

Comparación Con Compuestos Similares

Similar Compounds

5-Oxo-1-(2-(trifluoromethyl)benzyl)pyrrolidine-3-carboxylic acid: This compound has a similar pyrrolidine ring structure but with a benzyl group instead of a trifluoromethyl group.

5-Oxo-1-[3-(trifluoromethyl)benzyl]-pyrrolidine-3-carboxylic acid: Another similar compound with a benzyl group substituted at a different position.

Uniqueness

The presence of the trifluoromethyl group in 5-Oxo-3-(trifluoromethyl)pyrrolidine-2-carboxylic acid imparts unique properties, such as increased lipophilicity and metabolic stability, which can enhance its potential as a pharmaceutical agent. The specific positioning of the trifluoromethyl group also influences the compound’s reactivity and interactions with biological targets, distinguishing it from other similar compounds .

Actividad Biológica

5-Oxo-3-(trifluoromethyl)pyrrolidine-2-carboxylic acid, a compound characterized by its trifluoromethyl group and pyrrolidine structure, has garnered attention due to its potential biological activities. This article explores its biochemical properties, mechanisms of action, and therapeutic applications, supported by relevant studies and data.

This compound features a unique trifluoromethyl group that enhances its lipophilicity and biological activity. The presence of the keto group allows for hydrogen bonding interactions, which can influence the compound's binding affinity to various biological targets .

Anticancer Properties

Recent studies have demonstrated that derivatives of 5-oxopyrrolidine compounds exhibit significant anticancer properties. For example, in vitro tests on A549 human lung adenocarcinoma cells revealed that certain derivatives reduced cell viability significantly compared to controls. The structure-activity relationship (SAR) indicated that specific substitutions on the pyrrolidine ring enhance cytotoxic effects. Notably, compounds with free amino groups showed increased potency against cancer cells while maintaining lower toxicity towards non-cancerous cells .

| Compound | IC50 (µM) A549 Cells | Toxicity (HSAEC-1 KT Cells) |

|---|---|---|

| Compound 15 | 66% viability at 100 µM | Low toxicity observed |

| Compound 21 | High potency against MRSA | Moderate toxicity observed |

Antimicrobial Activity

This compound derivatives have also been evaluated for their antimicrobial properties. In studies involving multidrug-resistant strains such as Staphylococcus aureus and Klebsiella pneumoniae, certain derivatives demonstrated potent activity. The structural modifications contributed to enhanced efficacy against these pathogens, indicating a promising avenue for developing new antimicrobial agents .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation and survival, such as matrix metalloproteinases (MMPs), which are crucial in cancer metastasis .

- Cell Signaling Modulation : It influences various signaling pathways, including the PI3K/AKT/mTOR pathway, which is vital for cell growth and metabolism.

- Binding Interactions : The trifluoromethyl group enhances binding affinity to target proteins by stabilizing the interaction through hydrophobic effects and electrostatic interactions .

Study 1: Anticancer Activity Assessment

In a comparative study, several 5-oxopyrrolidine derivatives were tested against A549 cells using an MTT assay. The results indicated that compounds with specific functional groups exhibited superior anticancer activity compared to standard chemotherapeutics like cisplatin. This suggests that these derivatives could serve as potential candidates for further drug development targeting lung cancer.

Study 2: Antimicrobial Efficacy Evaluation

Another research effort focused on the antimicrobial activity of these derivatives against resistant bacterial strains. The study reported that certain compounds effectively inhibited growth in multidrug-resistant Staphylococcus aureus, suggesting their potential role in combating antibiotic resistance in clinical settings .

Propiedades

IUPAC Name |

5-oxo-3-(trifluoromethyl)pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6F3NO3/c7-6(8,9)2-1-3(11)10-4(2)5(12)13/h2,4H,1H2,(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNSRKTDHKSZVOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(NC1=O)C(=O)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6F3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.